

Application Note: Comprehensive Analytical Profiling of 3-Nitro-5-(phenylsulfanyl)aniline

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Compound of Interest

Compound Name: 3-Nitro-5-(phenylsulfanyl)aniline

CAS No.: 208038-89-5

Cat. No.: B187971

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Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Techniques: HPLC-UV, UHPLC-MS/MS (ESI+)

Introduction & Chemical Context

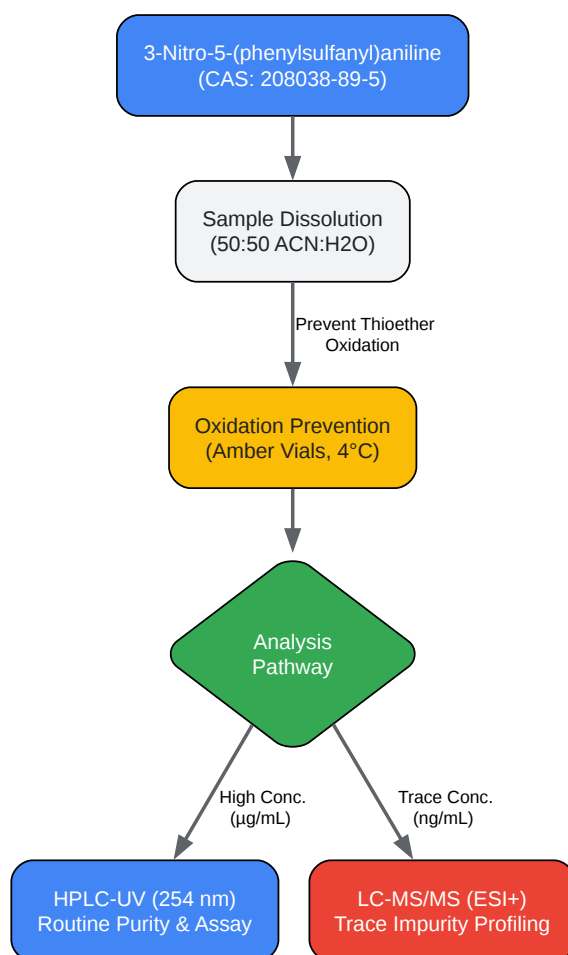
3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it possesses three distinct functional moieties on a benzene ring: a primary amine (aniline), a nitro group, and a phenylsulfanyl (thioether) group.

During drug development, rigorous analytical control of such intermediates is critical. Nitroaromatic compounds are often flagged in in silico toxicology screens as potentially genotoxic impurities (PGIs). Consequently, analytical methods must be capable of both high-concentration purity assays (to assess batch quality) and trace-level detection (to monitor carryover in final APIs). This application note details a dual-modality analytical strategy using HPLC-UV for routine assay and LC-MS/MS for trace impurity profiling.

Analytical Strategy & Mechanistic Causality

Designing a robust method for this compound requires navigating the competing electronic and chemical properties of its functional groups:

- **Ionization Dynamics (Why ESI+?):** While nitroaromatic compounds are historically analyzed in negative ion mode (APCI- or ESI-) due to the electron-deficient nature of the nitro group[2], the presence of the primary amine in this molecule dictates a different approach. The basicity of the aniline group drives a strong preference for positive electrospray ionization (ESI+). Utilizing protic mobile phases (e.g., water/acetonitrile with 0.1% formic acid) significantly enhances the protonation of the amino nitrogen, forming a highly stable $[M+H]^+$ ion at m/z 247.0[3]. Furthermore, modern LC-MS/MS methods for aromatic amines have largely superseded traditional GC-MS techniques, eliminating the need for time-consuming derivatization[4].
- **Chromatographic Retention:** The highly hydrophobic phenylsulfanyl group ensures strong retention on reversed-phase C18 columns. A gradient elution starting at low organic composition is necessary to focus the analyte at the column head, preventing peak broadening.
- **Degradation Causality (The Thioether Vulnerability):** A critical failure point in analyzing phenylsulfanyl derivatives is the spontaneous oxidation of the thioether to a sulfoxide ($[M+H]^+$
 - 16 Da, m/z 263.0) or sulfone (+32 Da) upon prolonged exposure to light or dissolved oxygen in aqueous diluents. To ensure a self-validating and accurate assay, the protocol mandates the use of amber vials, chilled autosamplers, and the monitoring of the sulfoxide mass transition to verify sample integrity.



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Caption: Workflow for the preparation and dual-pathway analysis of **3-Nitro-5-(phenylsulfanyl)aniline**.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, every protocol below is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring that any instrument drift or column degradation is caught before data acquisition.

Protocol A: Sample Preparation & Integrity Control

- Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Milli-Q Water. Degas via ultrasonication for 10 minutes to remove dissolved oxygen (mitigating thioether oxidation).

- Stock Solution: Accurately weigh 10.0 mg of **3-Nitro-5-(phenylsulfanyl)aniline** into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
- Working Solutions:
 - For HPLC-UV: Dilute to 100 µg/mL.
 - For LC-MS/MS: Dilute to 10 ng/mL.
- Storage: Transfer all working solutions immediately to amber autosampler vials. Maintain the autosampler temperature strictly at 4°C.

Protocol B: HPLC-UV Method for Purity Assay

This method utilizes the extended π -conjugation of the molecule, which provides a strong UV chromophore at 254 nm.

- Column: Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm core-shell.
- Column Temperature: 35°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Detection: PDA/UV at 254 nm (Reference 360 nm).

Self-Validation (SST) Criteria: Inject the 100 µg/mL standard six times. The run is validated only if:

- Retention Time %RSD \leq 1.0%
- Peak Area %RSD \leq 2.0%
- USP Tailing Factor \leq 1.5

Protocol C: Trace Detection via UHPLC-MS/MS

For detecting the compound at parts-per-billion (ppb) levels in complex matrices, Multiple Reaction Monitoring (MRM) is employed.

- Column: Waters ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
- Capillary Voltage: 3.0 kV.
- Desolvation Temperature: 400°C.

Self-Validation (SST) Criteria: Inject a 1 ng/mL standard (Limit of Quantification). Signal-to-Noise (S/N) ratio must be ≥ 10:1 for the primary quantifier transition. Furthermore, the blank injection immediately preceding the sample must show no peak area >5% of the LOQ, validating the absence of carryover.

Caption: Proposed ESI+ MS/MS fragmentation pathway for **3-Nitro-5-(phenylsulfanyl)aniline**.

Quantitative Data Summaries

The following tables summarize the optimized chromatographic gradients, mass spectrometric parameters, and method validation metrics.

Table 1: Universal Gradient Program (Applicable to both HPLC and UHPLC scaling)

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Curve Profile
0.0	95	5	Initial
1.0	95	5	Isocratic Hold
6.0	10	90	Linear Ramp
8.0	10	90	Wash
8.1	95	5	Re-equilibration
12.0	95	5	End

Table 2: Optimized MRM Transitions & Collision Energies (ESI+)

Analyte / Impurity	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
3-Nitro-5-(phenylsulfanyl)aniline	247.0	109.0	25	Quantifier (Thiophenol cleavage)
3-Nitro-5-(phenylsulfanyl)aniline	247.0	201.0	15	Qualifier (Loss of NO ₂)
Sulfoxide Degradant	263.0	109.0	25	Integrity Monitor

Table 3: Method Validation Metrics (LC-MS/MS)

Parameter	Result	Acceptance Criteria
Linear Range	0.5 – 100 ng/mL	$R^2 \geq 0.995$
Limit of Detection (LOD)	0.15 ng/mL	$S/N \geq 3$
Limit of Quantification (LOQ)	0.50 ng/mL	$S/N \geq 10$, Precision $\leq 10\%$ RSD
Intra-day Precision (at 10 ng/mL)	3.2% RSD	$\leq 5.0\%$ RSD
Carryover (Blank after 100 ng/mL)	Not Detected	$\leq 5\%$ of LOQ response

Conclusion & Best Practices

The detection and quantification of **3-Nitro-5-(phenylsulfonyl)aniline** require a nuanced understanding of its chemical vulnerabilities. By leveraging the basicity of the aniline group, ESI+ LC-MS/MS provides exceptional sensitivity (LOQ of 0.50 ng/mL) without the need for derivatization. However, analysts must remain vigilant regarding the oxidation of the phenylsulfonyl moiety. Implementing the self-validating system suitability checks and utilizing degassed diluents in amber, temperature-controlled vials ensures that the data generated is both scientifically rigorous and highly reproducible.

References

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- [2] Thermo Fisher Scientific / LCGC. Simultaneous UHPLC/MS Analyses of Explosive Compounds (Nitroaromatics). Available at:[\[Link\]](#)

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